molecular formula C8H6N2S B134792 3,4-Dimethylthiophene-2,5-dicarbonitrile CAS No. 155632-41-0

3,4-Dimethylthiophene-2,5-dicarbonitrile

Cat. No. B134792
M. Wt: 162.21 g/mol
InChI Key: KJJOQVQJRGSFGU-UHFFFAOYSA-N
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Description

The compound 3,4-Dimethylthiophene-2,5-dicarbonitrile is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom in its ring structure. Although the provided papers do not directly discuss 3,4-Dimethylthiophene-2,5-dicarbonitrile, they provide insights into the chemistry of related compounds that can help infer some of its properties and reactivity.

Synthesis Analysis

The synthesis of thiophene derivatives can be complex, involving multiple steps and various reagents. For instance, the nitration of 2,5-dimethylthiophene with copper(II) nitrate results in nitro-substituted products . Similarly, electrosynthesis can be used to produce pyridine derivatives from benzylthiocyanate and related compounds . These methods suggest that the synthesis of 3,4-Dimethylthiophene-2,5-dicarbonitrile might involve electrophilic substitution or electrosynthesis techniques.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of substituents on the thiophene ring, which can influence the overall geometry and electronic distribution of the molecule. For example, the crystal structure of a polysubstituted benzene derivative shows that substituents like methyl and cyano groups can be nearly coplanar with the benzene ring . This implies that in 3,4-Dimethylthiophene-2,5-dicarbonitrile, similar planarity might be observed with respect to the thiophene ring and its substituents.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including nitration, coupling, and electrophilic substitution. The nitration of 2,5-dimethylthiophene leads to nitro-substituted products and can undergo further coupling reactions . These reactions are indicative of the reactivity patterns that might be expected for 3,4-Dimethylthiophene-2,5-dicarbonitrile, although the specific reactions would depend on the nature of the substituents and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, the presence of electron-withdrawing groups like cyano can affect the electron density and reactivity of the thiophene ring. The crystal structures of related compounds provide information on the possible conformations and intermolecular interactions, such as hydrogen bonding, that could be present in 3,4-Dimethylthiophene-2,5-dicarbonitrile . These interactions can influence the compound's melting point, solubility, and stability.

Scientific Research Applications

Chemical Synthesis and Reactivity

3,4-Dimethylthiophene-2,5-dicarbonitrile has been a subject of interest in chemical synthesis and reactivity studies. Research has focused on its various reactions and the formation of unique compounds. For instance, studies have shown the formation of novel compounds through reactions with copper(II) nitrate, leading to the creation of distinct thiophene derivatives (Suzuki, Hidaka, Iwasa, Mishina, & Osuka, 1981). Additionally, reactions involving TpMe2Ir compounds have been explored, demonstrating complex interaction dynamics and the formation of various hydride products (Paneque, Poveda, Carmona, & Salazar, 2005).

Photochemical and Electrochemical Properties

3,4-Dimethylthiophene-2,5-dicarbonitrile's involvement in photochemical reactions has been another area of interest. Studies have revealed its ability to participate in photochromic reactions, which change color under different light conditions. These properties are significant for applications in materials science and photonics (Xu, Huang, Jin, Ming, Fan, & Yao, 1997). Moreover, its electrochemical properties, especially its interactions with DNA, have been studied, indicating potential applications in biosensing technologies (Brett, Silva, Fujii, Mataka, & Thiemann, 2003).

Polymerization and Material Science

The compound has also been investigated for its polymerization behavior, contributing to the development of novel polymeric materials. Such studies have implications in the creation of new materials with tailored electrical and mechanical properties (Itoh, Nakamura, & Kubo, 1999).

properties

IUPAC Name

3,4-dimethylthiophene-2,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S/c1-5-6(2)8(4-10)11-7(5)3-9/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJOQVQJRGSFGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384431
Record name 3,4-dimethylthiophene-2,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethylthiophene-2,5-dicarbonitrile

CAS RN

155632-41-0
Record name 3,4-dimethylthiophene-2,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SL Zhang, GLV Damu, L Zhang, RX Geng… - European journal of …, 2012 - Elsevier
A series of novel benzimidazole derivatives were synthesized and characterized by 1 H NMR, 13 C NMR, MS, IR and HRMS spectra. All the new compounds were screened for their …
Number of citations: 110 www.sciencedirect.com
JA Fine - 2020 - search.proquest.com
Chemical science spans multiple scales, from a single proton to the collection of proteins that make up a proteome. Throughout my graduate research career, I have developed …
Number of citations: 2 search.proquest.com

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